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Compound of Interest

4-Benzyloxy-2-dimethylamino-
Compound Name:
pyrimidine-5-boronic acid

cat. No.: B1278256

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzyloxy-2-dimethylamino-
pyrimidine-5-boronic acid, a valuable building block in medicinal chemistry and drug
discovery. Due to the limited availability of public spectroscopic and synthetic data for this
specific compound, this guide presents a representative experimental protocol and expected
spectroscopic data based on analogous pyrimidine-5-boronic acid derivatives.

Compound Profile

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid is a heterocyclic compound
featuring a pyrimidine core, a versatile scaffold in numerous biologically active molecules. The
presence of the boronic acid functional group makes it a key substrate for palladium-catalyzed
cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is instrumental in the
formation of carbon-carbon bonds for the synthesis of complex molecular architectures.
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Property Value

CAS Number 205672-21-5

Molecular Formula C13H16BN3Os3

Molecular Weight 273.10 g/mol

Appearance Expected to be a white to off-white solid

Commercially available in purities of 95% or

Purit
Y higher.

Spectroscopic Data (Representative)

While specific experimental spectra for 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic
acid are not publicly available, the following table summarizes the expected Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data based on its chemical structure and data

from analogous compounds.
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Technique

Expected Data

1H NMR

Expected chemical shifts (8, ppm) in a suitable
deuterated solvent (e.g., DMSO-ds): Aromatic
protons of the benzyl group (multiplet, ~7.3-7.5
ppm), benzylic protons (-CHz-) (singlet, ~5.4
ppm), pyrimidine proton (singlet, ~8.5 ppm),
dimethylamino protons (singlet, ~3.1 ppm), and
a broad singlet for the boronic acid hydroxyls (-
B(OH)z2).

13C NMR

Expected chemical shifts (6, ppm): Aromatic
carbons of the benzyl group (~127-137 ppm),
benzylic carbon (~70 ppm), pyrimidine ring
carbons (variable shifts), and dimethylamino
carbons (~37 ppm). The carbon attached to the
boron atom would appear at a characteristic
downfield shift.

Mass Spec.

Expected [M+H]* of 274.1351 for the exact
mass of 273.1285.

Experimental Protocols (Representative)

The synthesis of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid is anticipated to

follow a multi-step pathway common for pyrimidine boronic acid derivatives. A representative

protocol, based on the synthesis of similar compounds, is provided below.

Synthesis Pathway

A plausible synthetic route starts from a suitable halogenated pyrimidine precursor. The

benzyloxy and dimethylamino groups can be introduced via nucleophilic substitution, followed

by a lithium-halogen exchange and subsequent borylation to install the boronic acid moiety.
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Dimethylamine,
EtOH, heat

G—Bromo-4-(benzyloxy)-2-(dimethylamino)pyrimidina

1. n-BuLi, THF, -78 °C
2. Triisopropyl borate
3. HsO*

G—Benzyloxy-Z—dimethylamino—pyrimidine—5—boronic acia
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Column Chromatography
or Recrystallization
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y
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¢ To cite this document: BenchChem. [In-depth Technical Guide: 4-Benzyloxy-2-
dimethylamino-pyrimidine-5-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1278256#spectroscopic-data-for-4-benzyloxy-2-
dimethylamino-pyrimidine-5-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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